molecular formula C15H13N3O2S B2724037 N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 946358-03-8

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B2724037
CAS No.: 946358-03-8
M. Wt: 299.35
InChI Key: GAHADVUJMRHREG-UHFFFAOYSA-N
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Description

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. This compound is known for its unique structure, which combines a thiazolopyrimidine ring system with a benzamide group.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery.

    Medicine: It may exhibit antimicrobial, anticancer, and anti-inflammatory properties due to its unique structure.

    Industry: The compound can be used in catalysis and material science applications.

Preparation Methods

The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with halocarboxylic acid esters or α-bromo ketones. The reaction conditions often require heating the reagents without a solvent, leading to the formation of the thiazolopyrimidine ring .

Chemical Reactions Analysis

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Mechanism of Action

The exact mechanism of action for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is not well-understood due to limited research. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

    N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: This compound has a quinoline ring instead of a benzamide group.

    2-Substituted thiazolo[3,2-a]pyrimidines: These compounds have various substituents at the 2-position, leading to different chemical and biological properties.

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-8-21-15-16-10(2)12(14(20)18(9)15)17-13(19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHADVUJMRHREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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